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Compound of Interest

Compound Name: Methyldichlorosilane

Cat. No.: B044661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
methyldichlorosilane (CHsSiHCI2), a key intermediate in the synthesis of silicon-containing
compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering valuable data for substance identification,

purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for methyldichlorosilane is summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

0.879 Doublet 2.3 Si-CHs

5.586 Quartet 2.3 Si-H

J(Si-29, H) = 224 Hz for the Si-H proton and 8 Hz for the methyl protons.[1]
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

3.4 CHs

Note: 13C NMR data for methyldichlorosilane is available from commercial suppliers such as
Sigma-Aldrich.[2]

Table 3: 2°Si NMR Spectroscopic Data

Chemical Shift (6) ppm

-1.5

Note: The chemical shift is relative to tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands

Wavenumber (cm—?) Intensity Assignment

2970 Medium C-H stretch (asymmetric)
2910 Medium C-H stretch (symmetric)

2200 Strong Si-H stretch

1410 Medium CHs deformation (asymmetric)

CHs symmetric deformation

1260 Strong

(umbrella mode)
800 Very Strong Si-C stretch / CHs rock
540 Very Strong Si-Clz stretch

Data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4]
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Mass Spectrometry (MS)

Table 5: Major Mass Spectral Peaks (Electron lonization)

miz Relative Intensity (%) Assighment

114 25 [CHsSIHCIz]* (Molecular lon)
116 16 Isotope peak of molecular ion
99 100 [SIHCI2]* (Base Peak)

80 20 [CHsSICI)*

64 15 [SiCI]*

Data is from electron ionization mass spectrometry.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy (*H, *C, 2°Si)

o Sample Preparation: A solution of methyldichlorosilane is prepared in a deuterated solvent
(e.g., CDCI3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as
an internal standard for chemical shift referencing (0 ppm).[6]

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) is used.[2]

» 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected
chemical shifts.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal of carbon atoms. Due to the low natural abundance of 13C,
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a larger number of scans and a longer acquisition time are generally required compared to
IH NMR.

e 29Sji NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser
Effect (NOE) of 2°Si, inverse-gated decoupling is often employed to obtain quantitative
spectra.[7] A longer relaxation delay is also necessary.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

Infrared (IR) Spectroscopy

o Sample Handling: For a volatile liquid like methyldichlorosilane, the IR spectrum is typically
obtained in the gas phase using a gas cell with KBr or NaCl windows.[8] Alternatively, a thin
film can be prepared between two salt plates (KBr or NaCl).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty gas cell or salt plates is first recorded.
The sample is then introduced, and the sample spectrum is acquired. The instrument
software automatically subtracts the background to produce the final absorbance or
transmittance spectrum. A typical spectral range is 4000-400 cm~1.

o Data Analysis: The positions and relative intensities of the absorption bands are identified
and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

o Sample Introduction: The volatile methyldichlorosilane sample is introduced into the mass
spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

« lonization: Electron lonization (El) is a common method for volatile compounds. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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¢ Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion and characteristic fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for methyldichlorosilane.
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Caption: Workflow of Spectroscopic Analysis for Methyldichlorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of Methyldichlorosilane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044661#spectroscopic-data-nmr-ir-mass-spec-of-

methyldichlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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